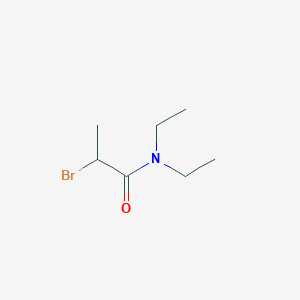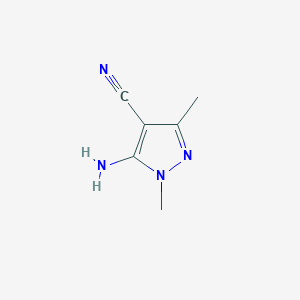
1-Azido-4-methylbenzene
Vue d'ensemble
Description
1-Azido-4-methylbenzene, also known as 4-Methylphenyl azide or p-Tolyl azide, is a chemical compound with the formula C7H7N3 . It has a molecular weight of 133.1506 .
Synthesis Analysis
The synthesis of 1-Azido-4-methylbenzene can be achieved using commercially available dichloro [2,2′-bis (diphenylphosphino)-1,1′-binaphthyl]palladium (II) (BINAP.PdCl2) as a homogeneous catalyst . The reactions are carried out in water and yields above 95% were obtained in a short time . Sodium borohydride is used as the reducing reagent .Molecular Structure Analysis
The molecular structure of 1-Azido-4-methylbenzene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Azides, such as 1-Azido-4-methylbenzene, can undergo several types of reactions. For instance, azides can be reduced to tin-substituted amines by reaction with tin hydrides . Another reaction involves the bromination of a glycosyl azide to produce the corresponding N-bromoglycosylimine . Furthermore, if an oxygen-centered radical and an azido group are attached to adjacent carbon atoms, the bond between the carbon atoms cleaves in a reaction leading to a nitrile .Physical And Chemical Properties Analysis
1-Azido-4-methylbenzene is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.1506 . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Applications De Recherche Scientifique
Synthesis of Various Heterocycles
- Summary of Application: Azides are used in the synthesis of various heterocycles, which are fundamental structures in many natural products and pharmaceuticals .
- Methods of Application: The synthesis involves intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes: This method has been used to develop synthetic tools for various heterocycles from organic azides . It also discusses the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .
Synthesis of Azide Compounds for Industrial Applications
- Summary of Application: Azide compounds play a pivotal role in the synthesis of organonitrogens such as amines and triazoles, which are essential compounds in organic and materials chemistry .
- Methods of Application: The researchers developed an innovative azide synthesis method that involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .
- Results or Outcomes: This method has expanded the range of azide compounds that can be easily synthesized . It is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .
Mass Spectrometry
- Summary of Application: 1-Azido-4-methylbenzene is used in mass spectrometry, which is a technique to identify the amount and type of chemicals present in a sample .
- Methods of Application: The compound is ionized and then separated based on its mass to charge ratio. Then, it is detected and quantified .
- Results or Outcomes: This method provides information about the molecular weight and structure of the compound .
Synthesis of Organonitrogens
- Summary of Application: Azide compounds play a pivotal role in the synthesis of organonitrogens such as amines and triazoles, which are essential compounds in organic and materials chemistry .
- Methods of Application: The researchers developed an innovative azide synthesis method that involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .
- Results or Outcomes: This method has expanded the range of azide compounds that can be easily synthesized . It is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .
Mass Spectrometry
- Summary of Application: 1-Azido-4-methylbenzene is used in mass spectrometry, which is a technique to identify the amount and type of chemicals present in a sample .
- Methods of Application: The compound is ionized and then separated based on its mass to charge ratio. Then, it is detected and quantified .
- Results or Outcomes: This method provides information about the molecular weight and structure of the compound .
Industrial Applications
- Summary of Application: 1-(Azidomethyl)-4-methylbenzene solution is used in the synthesis of various organic compounds .
- Methods of Application: The compound is mixed with other reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results or Outcomes: This method results in the formation of various organic compounds which have wide applications in the industry .
Orientations Futures
The future directions in the research and application of 1-Azido-4-methylbenzene could involve its use in various chemical reactions, such as those involving the formation of amines and nitriles . Further studies could also explore its physical and chemical properties, as well as potential applications in various fields of chemistry.
Propriétés
IUPAC Name |
1-azido-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDRCDGBCOJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175216 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-methylbenzene | |
CAS RN |
2101-86-2 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














